molecular formula C16H18O3 B4900719 1-ethoxy-4-(2-phenoxyethoxy)benzene

1-ethoxy-4-(2-phenoxyethoxy)benzene

Cat. No.: B4900719
M. Wt: 258.31 g/mol
InChI Key: GNFAWRBZAZVUPI-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(2-phenoxyethoxy)benzene is a diaryl ether compound featuring a central benzene ring substituted with an ethoxy group (–OCH₂CH₃) and a 2-phenoxyethoxy group (–OCH₂CH₂O–C₆H₅). The latter substituent consists of an ethylene glycol chain linked to a phenoxy moiety, conferring unique electronic and steric properties. This compound is structurally related to liquid crystals and bioactive molecules, where ether linkages modulate solubility and intermolecular interactions.

Properties

IUPAC Name

1-ethoxy-4-(2-phenoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-17-15-8-10-16(11-9-15)19-13-12-18-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFAWRBZAZVUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4-(2-phenoxyethoxy)benzene typically involves the reaction of 1-ethoxy-4-hydroxybenzene with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-4-(2-phenoxyethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

1-ethoxy-4-(2-phenoxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-(2-phenoxyethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its application. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diarylethers

1-((4-(2-Ethoxyethoxy)phenoxy)methyl)benzene (26c)
  • Structure: Benzene ring with a phenoxymethyl (–OCH₂–C₆H₅) and 2-ethoxyethoxy (–OCH₂CH₂OCH₂CH₃) group.
  • Synthesis: Prepared via Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) in dichloromethane, yielding a white crystalline solid (72% yield) .
1-Ethoxy-4-((4-methylphenyl)ethynyl)benzene
  • Structure : Ethynyl (–C≡C–) linkage between benzene and a 4-methylphenyl group instead of an ether chain.
  • Properties : The ethynyl group enhances rigidity and π-conjugation, increasing melting points (e.g., 236.31 g/mol molecular weight, 99% purity) .
  • Applications : Used in optoelectronics due to extended conjugation, contrasting with the target compound’s likely applications in surfactants or pharmaceuticals.
1-Ethoxy-4-(trifluoromethyl)benzene
  • Structure: Trifluoromethyl (–CF₃) substituent instead of phenoxyethoxy.
  • Electronic Effects : The electron-withdrawing –CF₃ group reduces electron density on the benzene ring, making it less reactive toward electrophilic substitution compared to the electron-rich target compound .

Positional Isomers and Regiochemical Effects

1-(2-Bromo-ethoxy)-4-nitro-benzene Isomers
  • Separation: Positional isomers (ortho, meta, para) were resolved using nonpolar GC columns, highlighting the importance of substituent placement on physical properties like boiling points .

Alkyl vs. Aryl Ethers

4-(2-Ethoxyethoxy)phenol (27c)
  • Structure: Phenolic –OH group instead of a second aryl ether.
  • Reactivity : The –OH group enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the target compound’s fully substituted ethers would exhibit higher hydrophobicity .

Physicochemical Properties and Reactivity

Solubility and Boiling Points

  • Target Compound: The long phenoxyethoxy chain enhances solubility in organic solvents (e.g., dichloromethane, THF) compared to shorter-chain analogs like 1-ethoxy-4-methylbenzene.
  • Alkynyl Derivatives : Ethynyl-substituted compounds (e.g., 1-Ethoxy-4-((4-propylphenyl)ethynyl)benzene) exhibit higher melting points due to rigid, planar structures .

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